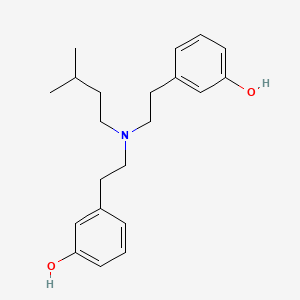
3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenol structure with an isopentylazanediyl linkage, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of 3,3’-dihydroxybenzyl alcohol with isopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions can occur at the aromatic rings using halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as resins and coatings.
作用機序
The mechanism of action of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
3,3’-(Ethane-1,2-diyl)diphenol: Similar structure but lacks the isopentylazanediyl linkage.
Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: Contains an ethane-1,2-diylbis(oxy) linkage instead of isopentylazanediyl.
Uniqueness
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its isopentylazanediyl linkage, which imparts distinct chemical and physical properties.
特性
分子式 |
C21H29NO2 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
3-[2-[2-(3-hydroxyphenyl)ethyl-(3-methylbutyl)amino]ethyl]phenol |
InChI |
InChI=1S/C21H29NO2/c1-17(2)9-12-22(13-10-18-5-3-7-20(23)15-18)14-11-19-6-4-8-21(24)16-19/h3-8,15-17,23-24H,9-14H2,1-2H3 |
InChIキー |
XQNYRKPKGAELJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


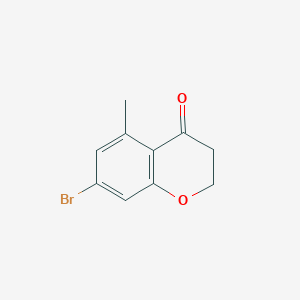
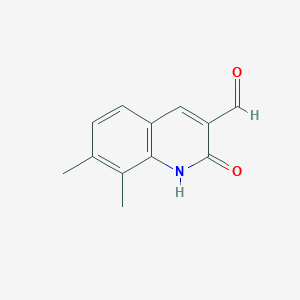
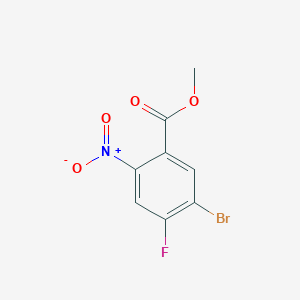
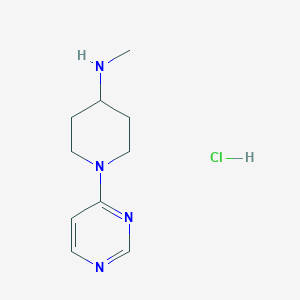
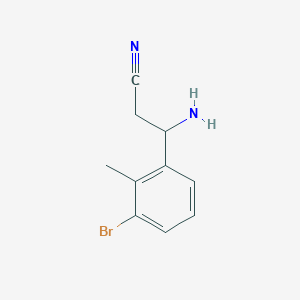
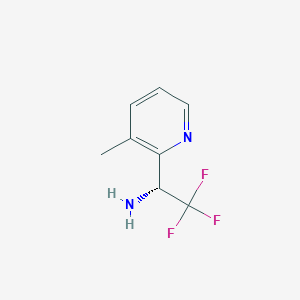
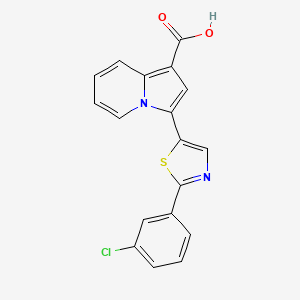
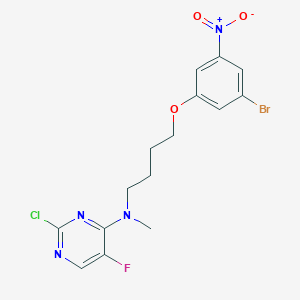
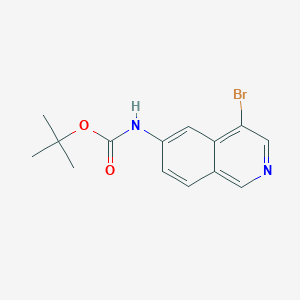
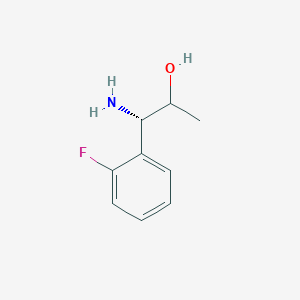
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
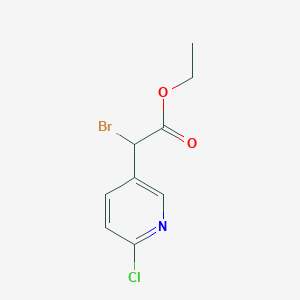
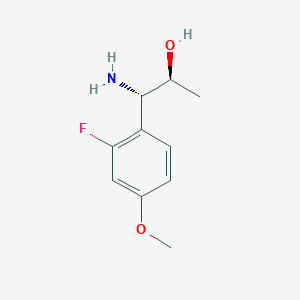
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)
